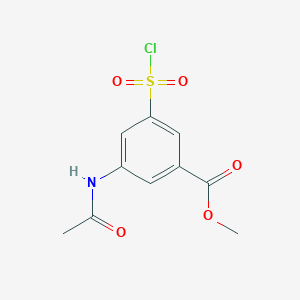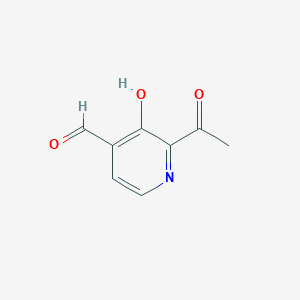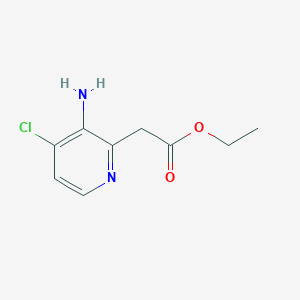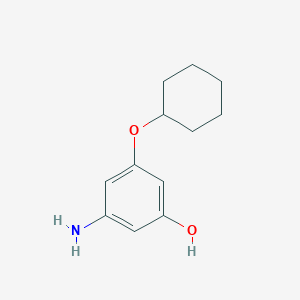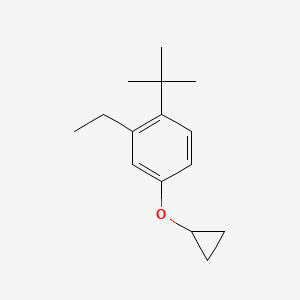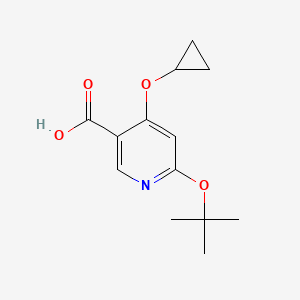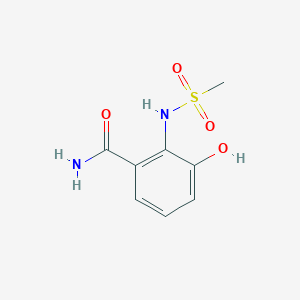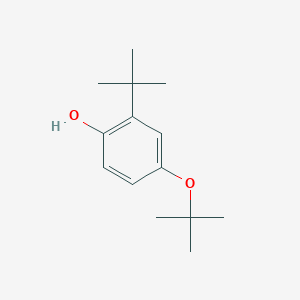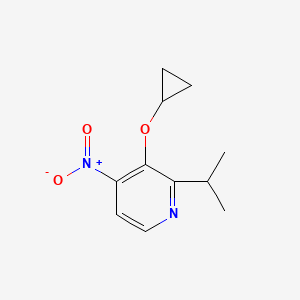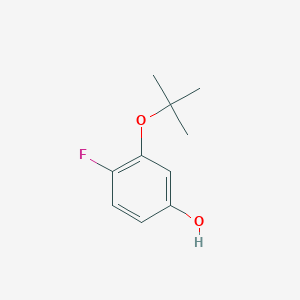
4-Chloro-6-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Métodos De Preparación
The synthesis of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride involves several steps. One common method is the chlorosulfonylation of fluoropyridines. This process typically involves the reaction of 4-chloro-6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of a solvent such as dichloromethane to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
4-Chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including substitution reactions. It can react with nucleophiles such as amines to form sulfonamide derivatives . The reaction conditions typically involve the use of a base such as triethylamine to facilitate the substitution process. The major products formed from these reactions are sulfonamide compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoropyridine-2-sulfonyl chloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme inhibitors and as a precursor for radiolabeled compounds used in imaging studies . In medicine, it is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors . In industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoropyridine-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups . This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity .
Comparación Con Compuestos Similares
4-Chloro-6-fluoropyridine-2-sulfonyl chloride can be compared with other fluoropyridine derivatives such as 2-chloro-4-fluoropyridine and 4-bromo-6-fluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-chloro-4-fluoropyridine is used in the synthesis of herbicides and insecticides, while 4-bromo-6-fluoropyridine is used in the development of pharmaceuticals . The unique combination of chlorine, fluorine, and sulfonyl chloride groups in this compound gives it distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C5H2Cl2FNO2S |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
4-chloro-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |
Clave InChI |
RYRKUJZWLVVBJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


